(3R,5S)-3,5-Dimethylpiperazin-2-one
Descripción
(3R,5S)-3,5-Dimethylpiperazin-2-one is a chiral piperazinone derivative characterized by a six-membered ring containing two nitrogen atoms and a ketone group. Its stereochemistry (R,S configuration at positions 3 and 5) distinguishes it from other isomers and analogs. Key properties include a molecular formula of C₆H₁₂N₂O, molecular weight 128.17 g/mol, and sensitivity to storage conditions (e.g., requiring protection from light and inert atmospheres) .
Propiedades
Fórmula molecular |
C6H12N2O |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
3,5-dimethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9) |
Clave InChI |
URZBIOXYNMRLJS-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(=O)C(N1)C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Stereoisomeric Variants
- (3S,5S)-3,5-Dimethylpiperazin-2-one (CAS 1152112-99-6):
- Key Differences :
- Stereochemistry: S,S configuration vs. R,S in the target compound.
- Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), suggesting moderate toxicity .
- Physical Properties : Similar molecular weight (128.17 g/mol) but divergent reactivity due to stereochemical effects.
Substituted Piperazinone Derivatives
- (3S,5S)-1-Benzyl-3,5-dimethylpiperazin-2-one (CAS 170211-02-6):
- Structural Modifications : Addition of a benzyl group at position 1.
- Impact on Properties :
- Higher purity (97%) and longer shelf life (1095 days) compared to unsubstituted analogs .
4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one (CAS 1235670-92-4):
- Structural Features : Incorporates a pyrazolyl-acetyl substituent.
- Key Differences :
- Expanded heterocyclic system increases molecular weight (236.27 g/mol ) and complexity.
- Designed as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Hazard Profile |
|---|---|---|---|---|---|---|
| (3R,5S)-3,5-Dimethylpiperazin-2-one | Not provided | C₆H₁₂N₂O | 128.17 | None | R,S | Data unavailable |
| (3S,5S)-3,5-Dimethylpiperazin-2-one | 1152112-99-6 | C₆H₁₂N₂O | 128.17 | None | S,S | H302, H315, H319, H335 |
| (3S,5S)-1-Benzyl-3,5-dimethylpiperazin-2-one | 170211-02-6 | C₁₃H₁₈N₂O | 218.3 | Benzyl at position 1 | S,S | Discontinued; no hazards listed |
| 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one | 1235670-92-4 | C₁₁H₁₆N₄O₂ | 236.27 | Pyrazolyl-acetyl group | Not specified | No hazards listed |
Research Findings and Implications
- Stereochemical Influence : The R,S configuration of (3R,5S)-3,5-Dimethylpiperazin-2-one may confer distinct pharmacokinetic or binding properties compared to its S,S isomer, though experimental data are lacking in the evidence .
- Substituent Effects : Benzyl or pyrazolyl additions alter solubility and reactivity. For example, the benzyl derivative’s discontinuation () suggests challenges in synthesis or stability .
- Safety Considerations: Unsubstituted piperazinones exhibit moderate toxicity (e.g., H302 for oral exposure), necessitating careful handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
